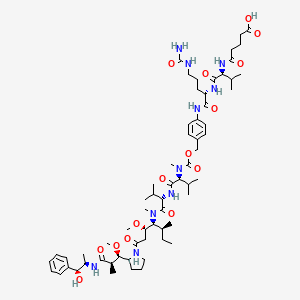

OH-Glu-Val-Cit-PAB-MMAE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1895916-23-0 |

|---|---|

分子式 |

C63H100N10O15 |

分子量 |

1237.5 g/mol |

IUPAC 名称 |

5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1 |

InChI 键 |

XKQGZQVGYMIHEK-GJIHENSZSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to OH-Glu-Val-Cit-PAB-MMAE: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OH-Glu-Val-Cit-PAB-MMAE, a critical drug-linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it presents a compilation of experimental protocols for its synthesis, conjugation, and evaluation in preclinical models. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Antibody-drug conjugates are a rapidly evolving class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. A pivotal component of ADC design is the linker, which connects the monoclonal antibody to the potent cytotoxic payload. This compound is a state-of-the-art drug-linker conjugate that combines a cleavable peptide linker with the potent antimitotic agent, Monomethyl Auristatin E (MMAE). The linker is engineered for stability in circulation and for selective cleavage by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of MMAE within cancer cells, leading to their destruction.

Chemical Structure and Properties

This compound is a complex molecule comprising a glutamic acid-valine-citrulline tripeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and the cytotoxic drug MMAE.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C63H100N10O15 | [1][2][3] |

| Molecular Weight | 1237.5 g/mol | [1] |

| Exact Mass | 1236.73696252 Da | [1] |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C or -80°C, protected from light | [4] |

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process that ensures targeted cytotoxicity.

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond of the linker.

-

Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[5]

-

Cytotoxicity: The released MMAE, a potent tubulin inhibitor, binds to tubulin and disrupts microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[5][6]

Signaling Pathway of MMAE-Induced Apoptosis

Caption: Signaling pathway of MMAE from tubulin disruption to apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the drug-linker, its conjugation to a monoclonal antibody, and the evaluation of the resulting ADC.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Workflow for Drug-Linker Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

A detailed, step-by-step synthesis protocol is often proprietary to commercial suppliers. The following is a representative high-level protocol.

-

Solid-Phase Synthesis of the Protected Peptide:

-

Start with a suitable resin (e.g., 2-chlorotrityl chloride resin).

-

Sequentially couple Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(OtBu)-OH) using standard solid-phase peptide synthesis (SPPS) protocols with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

After each coupling step, remove the Fmoc protecting group with a solution of piperidine (B6355638) in DMF.

-

-

Cleavage of the Protected Peptide from the Resin:

-

Cleave the protected tripeptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

-

-

Coupling to PAB-MMAE:

-

Activate the C-terminus of the protected peptide using a coupling agent.

-

React the activated peptide with the amino group of p-aminobenzyl alcohol (PAB) linked to MMAE in a suitable organic solvent.

-

-

Side-Chain Deprotection:

-

Remove the tert-butyl (tBu) protecting group from the glutamic acid residue using a stronger acid solution (e.g., a mixture of TFA, water, and triisopropylsilane).

-

-

Purification:

-

Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

-

Conjugation to a Monoclonal Antibody

The this compound is typically activated with an N-hydroxysuccinimide (NHS) ester to form SuO-Glu-Val-Cit-PAB-MMAE, which can then be conjugated to the lysine (B10760008) residues of a monoclonal antibody.

Workflow for ADC Conjugation

Caption: Experimental workflow for the conjugation of the drug-linker to a monoclonal antibody.

Detailed Protocol:

-

Antibody Preparation:

-

Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ensure the antibody concentration is accurately determined using a method like UV-Vis spectroscopy at 280 nm.

-

-

Drug-Linker Activation (if starting from the OH form):

-

Dissolve this compound in a suitable organic solvent (e.g., DMF).

-

Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC to the solution to form the reactive NHS ester.

-

-

Conjugation Reaction:

-

Dissolve the SuO-Glu-Val-Cit-PAB-MMAE in a small amount of a compatible organic solvent (e.g., DMSO).

-

Add the activated drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker to the antibody is between 5 and 10-fold.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).

-

-

Purification of the ADC:

-

Remove unconjugated drug-linker and other small molecule impurities using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the level of aggregation using size-exclusion chromatography (SEC).

-

Confirm the integrity of the ADC by mass spectrometry.

-

In Vitro Cytotoxicity Assay

The cytotoxic potential of the ADC is typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Detailed Protocol (MTT Assay):

-

Cell Seeding:

-

Seed target cancer cells (expressing the antigen of interest) and control cells (low or no antigen expression) in 96-well plates at a predetermined optimal density.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

In Vivo Efficacy Study

The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Detailed Protocol (Xenograft Model):

-

Tumor Implantation:

-

Implant human cancer cells that express the target antigen subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of the specific ADC).

-

-

ADC Administration:

-

Administer the ADC and control articles to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over a period of time.

-

-

Monitoring:

-

Measure tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the general health and behavior of the animals for any signs of toxicity.

-

-

Endpoint and Data Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size or at a specific time point.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

At the end of the study, tumors and other organs may be collected for further analysis (e.g., histology, biomarker analysis).

-

Quantitative Data

This section summarizes key quantitative data related to the performance of ADCs utilizing the Val-Cit-MMAE linker system.

In Vitro Cytotoxicity of MMAE-based ADCs

| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |

| Breast Cancer (e.g., SK-BR-3) | HER2 | Anti-HER2-vc-MMAE | 10-100 |

| Lymphoma (e.g., Karpas-299) | CD30 | Brentuximab Vedotin | ~10 |

| Ovarian Cancer (e.g., OVCAR-3) | Folate Receptor Alpha | Mirvetuximab Soravtansine | 1-10 |

Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.

Pharmacokinetic Parameters of vc-MMAE ADCs in Humans

The pharmacokinetic profile of vc-MMAE ADCs is characterized by analyzing three key components in the plasma: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE.

| Analyte | Parameter | Value |

| acMMAE | Cmax | Significantly higher than unconjugated MMAE |

| t1/2 | Similar to the monoclonal antibody (days) | |

| Total Antibody | t1/2 | Typical for a monoclonal antibody (days) |

| Unconjugated MMAE | Cmax | Very low (ng/mL range) |

| t1/2 | Short (hours) |

Data represents a general profile for vc-MMAE ADCs and can vary between different ADCs.

Conclusion

This compound is a well-designed and effective drug-linker for the development of ADCs. Its key features, including the stable and selectively cleavable linker and the highly potent cytotoxic payload, contribute to the targeted delivery of the therapeutic agent to cancer cells, thereby improving the therapeutic window. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental methodologies is essential for researchers and drug development professionals working to advance the field of targeted cancer therapy. This technical guide provides a foundational resource for the synthesis, conjugation, and preclinical evaluation of ADCs based on this important technology.

References

- 1. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies | Semantic Scholar [semanticscholar.org]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

The Lynchpin of Efficacy: A Technical Guide to the Val-Cit-PAB-MMAE Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB-MMAE linker-payload system represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and conditional release of the potent cytotoxic agent, monomethyl auristatin E (MMAE). This in-depth technical guide elucidates the intricate mechanism of action of this system, from systemic circulation to intracellular payload release and induction of apoptosis. It further provides a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: A Multi-Step Journey to Cytotoxicity

The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system is contingent upon a precise sequence of events, ensuring payload stability in circulation and its potent activity within the target cancer cell.[1][] This journey can be dissected into several key stages:

-

Targeting and Internalization: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[1][] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an early endosome.[3][4]

-

Lysosomal Trafficking: The endosome containing the ADC undergoes maturation, eventually fusing with a lysosome.[3][5] The acidic environment and high concentration of proteases within the lysosome are critical for the subsequent linker cleavage.[3][5]

-

Enzymatic Cleavage of the Linker: The dipeptide linker, composed of valine (Val) and citrulline (Cit), is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[6][7][8] Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[6][7]

-

Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates a spontaneous 1,6-elimination reaction in the PAB spacer. This "self-immolative" cascade results in the release of an unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.[9]

-

Induction of Apoptosis: MMAE, a potent antimitotic agent, binds to tubulin, inhibiting its polymerization into microtubules.[8][10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis, through the activation of caspase cascades.[12][13][14]

-

The Bystander Effect: A key feature of ADCs with membrane-permeable payloads like MMAE is the "bystander effect." Once released, the uncharged MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[15][16][17]

Diagram of the Overall Mechanism of Action

References

- 1. tandfonline.com [tandfonline.com]

- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 8. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Stabilizing Influence of Glutamic Acid Modification on ADC Linkers: A Technical Guide

An in-depth exploration of how the incorporation of glutamic acid into peptide linkers of Antibody-Drug Conjugates (ADCs) enhances stability, improves therapeutic efficacy, and overcomes preclinical challenges. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The landscape of targeted cancer therapy has been significantly shaped by the advent of Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. The success of an ADC is critically dependent on the stability of the linker that connects the antibody to the drug. Premature cleavage of this linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. A key innovation in linker technology has been the strategic incorporation of glutamic acid (Glu) into peptide-based cleavable linkers, a modification that has demonstrated a profound impact on ADC stability and performance.

The Challenge of Linker Instability in Preclinical Models

A widely used and effective class of cleavable linkers for ADCs is based on the dipeptide valine-citrulline (VCit). These linkers are designed to be stable in the bloodstream and efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization into target cancer cells. While VCit linkers generally exhibit good stability in human plasma, a significant challenge arises in preclinical studies involving murine models. The conventional VCit linker is susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c, leading to rapid drug release before the ADC can reach its intended target. This instability in mouse models can result in misleading efficacy and toxicity data, complicating the translation of preclinical findings to clinical development.

Glutamic Acid to the Rescue: The EVCit Linker

To address the issue of VCit instability in mouse plasma, researchers have developed a novel tripeptide linker by appending a glutamic acid residue to the N-terminus of the VCit sequence, creating the glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) linker. This seemingly minor modification has a dramatic effect on the ADC's pharmacokinetic profile in mice. The addition of the negatively charged glutamic acid residue at the P3 position of the peptide sequence effectively shields the linker from cleavage by the mouse carboxylesterase Ces1c.[1][2]

This strategic modification, however, does not impede the desired intracellular processing of the linker. The EVCit linker remains a substrate for lysosomal proteases like cathepsin B, ensuring efficient payload release within the target tumor cells. The result is an ADC that exhibits significantly enhanced stability in mouse circulation, leading to a longer in vivo half-life and improved therapeutic efficacy in xenograft models.[2] Beyond its primary role in enhancing stability, the hydrophilic nature of the glutamic acid residue can also contribute to a reduction in the aggregation and rapid clearance of the ADC.[2]

Enhancing Safety with the EGCit Linker

Building upon the success of the EVCit linker, further research has led to the development of the glutamic acid-glycine-citrulline (EGCit) linker. While the EVCit linker demonstrated improved stability in mouse plasma, it was found to be susceptible to degradation by human neutrophil elastase. This off-target cleavage could potentially lead to premature drug release and associated toxicities, such as neutropenia.[3][4]

By replacing the valine residue with glycine, the resulting EGCit linker shows increased resistance to neutrophil elastase-mediated degradation. This modification is designed to further enhance the safety profile of the ADC, potentially leading to a wider therapeutic window and reduced off-target effects, while still maintaining its susceptibility to intracellular cleavage by lysosomal enzymes.[3]

Quantitative Data on Linker Stability and Efficacy

The introduction of glutamic acid into ADC linkers has yielded significant and quantifiable improvements in their stability and therapeutic performance. The following tables summarize key data from preclinical studies, providing a clear comparison between traditional and Glu-modified linkers.

| Linker Type | Species | In Vivo Half-life | Reference |

| VCit | Mouse | ~2 days | [2] |

| EVCit | Mouse | ~12 days | [2] |

Table 1: Comparison of in vivo half-life of ADCs with VCit and EVCit linkers in mouse models.

| Linker | Enzyme | Relative Degradation (%) | Reference |

| EVCit | Neutrophil Elastase | Susceptible | [3][4] |

| EGCit | Neutrophil Elastase | Resistant | [3] |

Table 2: Comparative susceptibility of EVCit and EGCit linkers to neutrophil elastase degradation.

Experimental Protocols

To provide a practical resource for researchers, this section outlines the detailed methodologies for key experiments cited in the evaluation of Glu-modified ADC linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

-

Test ADC (e.g., anti-HER2-EVCit-MMAF)

-

Control ADC (e.g., anti-HER2-VCit-MMAF)

-

Human, mouse, rat, and cynomolgus monkey plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

37°C incubator

-

LC-MS/MS system

Procedure:

-

Dilute the test and control ADCs to a final concentration of 100 µg/mL in the plasma of each species and in PBS (as a control).

-

Incubate the samples at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 24, 48, 96, 144, and 168 hours), collect aliquots of the plasma and PBS samples.

-

Immediately freeze the collected aliquots at -80°C to halt any further degradation.

-

For analysis, precipitate the plasma proteins and extract the ADC and any released payload.

-

Quantify the amount of intact ADC and free payload at each time point using a validated LC-MS/MS method.

-

Plot the percentage of intact ADC remaining over time to determine the stability profile and calculate the half-life of the ADC in plasma.

Lysosomal Stability and Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the ADC linker to cleavage by lysosomal proteases, specifically cathepsin B.

Materials:

-

Test ADC with Glu-modified linker

-

Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant human cathepsin B in the assay buffer.

-

Add the test ADC to the wells of the 96-well plate at various concentrations.

-

Initiate the reaction by adding the cathepsin B solution to the wells. Include a positive control (fluorogenic substrate) and a negative control (ADC without enzyme).

-

Incubate the plate at 37°C.

-

Monitor the cleavage of the linker and release of the payload over time by analyzing samples via LC-MS/MS.

-

For the fluorogenic assay, measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths.

-

The rate of cleavage can be determined by quantifying the amount of released payload or the increase in fluorescence over time.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Target antigen-negative cancer cell line (e.g., MCF-7 cells)

-

Test ADC

-

Control antibody

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test ADC and the control antibody in cell culture medium.

-

Remove the existing medium from the cells and add the ADC or antibody dilutions.

-

Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC₅₀ value.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes.

Figure 1: Mechanism of EVCit linker stability and cleavage.

Figure 2: Experimental workflow for in vitro plasma stability assay.

Figure 3: Workflow for in vitro cytotoxicity assay.

Conclusion

The modification of ADC linkers with glutamic acid represents a significant advancement in the field, directly addressing a critical challenge in preclinical development. The EVCit and EGCit linkers have demonstrated their ability to enhance ADC stability in circulation, particularly in mouse models, leading to more reliable preclinical data and improved therapeutic efficacy. The increased hydrophilicity and, in the case of EGCit, resistance to neutrophil elastase, further contribute to the development of safer and more effective ADCs. This technical guide provides a comprehensive overview of the rationale, data, and methodologies associated with Glu-modified linkers, serving as a valuable resource for the ongoing efforts to optimize ADC design and deliver on the promise of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Targeted Therapies: A Technical Guide to Cathepsin B-Mediated Cleavage of Dipeptide Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of modern targeted therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). Among the most successful approaches is the utilization of dipeptide linkers that are selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This guide provides an in-depth exploration of the Cathepsin B cleavage mechanism of dipeptide linkers, offering a technical resource for researchers and professionals in drug development.

The Core Mechanism: A Symphony of Specificity and Self-Immolation

Cathepsin B is a cysteine protease predominantly found within the acidic environment of lysosomes.[][2] Its heightened activity in many tumor cells makes it an ideal trigger for the site-specific release of cytotoxic payloads from ADCs.[][] The most extensively studied and clinically validated dipeptide linker susceptible to Cathepsin B cleavage is the valine-citrulline (Val-Cit) linker.[][2][]

The cleavage process is a sophisticated, multi-step cascade:

-

Recognition and Cleavage: Cathepsin B recognizes and specifically cleaves the peptide bond at the C-terminus of the citrulline residue in the Val-Cit dipeptide.[2][4] While Val-Cit is the most prominent, other dipeptide sequences such as Phenylalanine-Lysine (Phe-Lys) and Valine-Alanine (Val-Ala) are also known to be substrates for Cathepsin B.[][5]

-

Self-Immolation: The cleavage of the dipeptide initiates a spontaneous electronic cascade within a self-immolative spacer, most commonly a p-aminobenzyl carbamate (B1207046) (PABC) group, which is connected to the dipeptide and the drug.[][4]

-

Payload Release: This self-immolation process culminates in the release of the unmodified, active cytotoxic drug within the target cell, ensuring its potent therapeutic effect.[]

It is important to note that while initially thought to be highly specific to Cathepsin B, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to the cleavage of Val-Cit linkers.[6] This redundancy can be advantageous, as it makes resistance to the ADC based on the downregulation of a single protease less likely.[7][8]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of Cathepsin B-mediated cleavage is a critical parameter in the design of effective ADCs. This is often quantified by determining the Michaelis-Menten kinetic parameters, KM and kcat, or by measuring the relative cleavage efficiency. The following tables summarize key quantitative data from various studies.

| Dipeptide Linker | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Z-Val-Cit-AMC | Cathepsin B | - | - | - | [9] |

| Z-Phe-Lys-AMC | Cathepsin B | - | - | - | [10] |

| Z-Arg-Arg-AMC | Cathepsin B | 390 | - | - | [11] |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | High | [9][12] |

Note: Specific kinetic values are often context-dependent and can vary based on the full substrate structure and assay conditions. "Z" represents a benzyloxycarbonyl protecting group, and "AMC" refers to 7-amino-4-methylcoumarin, a common fluorophore used in cleavage assays.

| Linker-Payload Construct | Cell Line | IC₅₀ (nM) | Notes | Reference |

| anti-HER2-VC(S)-MMAE | KPL-4 | ~1 | VC(S) is the Cathepsin B-cleavable isomer. | [7] |

| anti-HER2-VC(R)-MMAE | KPL-4 | ~2-3 | VC(R) is the non-cleavable isomer, showing reduced but still significant cytotoxicity. | [7] |

| anti-HER2-VC(S)-PBD | KPL-4 | ~0.1 | PBD payload is highly dependent on linker cleavage for activity. | [7] |

| anti-HER2-VC(R)-PBD | KPL-4 | >2 | Demonstrates the importance of cleavage for certain payloads. | [7] |

Note: IC₅₀ values represent the concentration of the ADC required to inhibit cell growth by 50% and are indicative of the overall efficacy of the conjugate, which is influenced by linker cleavage.

Experimental Protocols for Assessing Linker Cleavage

The evaluation of dipeptide linker cleavage by Cathepsin B is crucial for the preclinical development of ADCs. Fluorometric assays are a common and sensitive method for this purpose.

Protocol: In Vitro Fluorometric Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of a dipeptide linker conjugated to a fluorophore to cleavage by recombinant human Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Dipeptide linker-fluorophore conjugate (e.g., Val-Cit-AMC)

-

Assay Buffer: 25 mM MES, pH 5.0[13]

-

Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)[13]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and Activation Buffer.

-

Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[13]

-

Prepare a stock solution of the dipeptide linker-fluorophore conjugate in DMSO. Dilute to the desired final concentration in Assay Buffer.

-

-

Enzyme Activation:

-

Incubate the recombinant Cathepsin B stock solution in Activation Buffer at room temperature for 15 minutes.[13]

-

-

Assay Setup (96-well plate):

-

Test Wells: Add 50 µL of the activated Cathepsin B solution.

-

Blank (Substrate Only) Wells: Add 50 µL of Assay Buffer without the enzyme.

-

Initiate Reaction: Add 50 µL of the dipeptide linker-fluorophore solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 348/440 nm for AMC) at regular intervals for a specified duration (e.g., 60 minutes).[11]

-

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from the test wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.

-

For kinetic analysis, perform the assay with varying substrate concentrations to determine KM and kcat values.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Cathepsin B cleavage mechanism of a dipeptide linker within the lysosome.

Caption: A generalized workflow for an in vitro Cathepsin B cleavage assay.

References

- 2. benchchem.com [benchchem.com]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 5. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

The PAB Spacer: A Self-Immolative Linchpin in Antibody-Drug Conjugate Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of linker systems is a cornerstone of modern antibody-drug conjugate (ADC) development, directly influencing their therapeutic index, stability, and efficacy. Among the most successful and widely adopted linker technologies is the cleavable p-aminobenzyl (PAB) spacer. Valued for its reliable and elegant self-immolative mechanism, the PAB spacer acts as a critical molecular bridge, ensuring that the potent cytotoxic payload remains inertly attached to the monoclonal antibody in systemic circulation and is released in its unmodified, fully active form only upon internalization into the target cancer cell.

This technical guide provides a detailed exploration of the PAB spacer's core mechanism, presents key quantitative performance data, outlines detailed experimental protocols for its implementation and evaluation, and visualizes the critical workflows and chemical transformations involved in its use.

The Self-Immolative Mechanism: A Two-Step Cascade for Payload Release

The efficacy of the PAB spacer is rooted in a predictable, two-stage electronic cascade that ensures efficient drug liberation following a specific enzymatic trigger. This process is fundamental to the linker's function in numerous successful ADCs.

-

Enzymatic Cleavage: The process begins after the ADC binds to its target antigen on a cancer cell and is internalized, typically into the lysosome. Within the lysosome, specific enzymes, most commonly the protease Cathepsin B, recognize and cleave a specific site on the linker, which is frequently a dipeptide sequence like valine-citrulline (Val-Cit).[1][2] This enzymatic cleavage is the essential triggering event.

-

Self-Immolation via 1,6-Elimination: The cleavage of the peptide bond unmasks a primary amine on the PAB group.[1] This newly exposed amine initiates a spontaneous and irreversible electronic cascade known as a 1,6-elimination reaction.[1] This rapid intramolecular rearrangement results in the fragmentation of the PAB spacer into two components: the released, unmodified cytotoxic drug and a transient quinone methide species, which is subsequently hydrolyzed.[1][3] This self-immolation step is crucial as it occurs without the need for a second enzyme and ensures that the payload is released in its native, potent form.

The following diagram illustrates this sequential mechanism of action.

Quantitative Performance Data of PAB-based ADCs

The performance of an ADC is significantly influenced by its Drug-to-Antibody Ratio (DAR), which is the average number of payload molecules conjugated to a single antibody. An optimal DAR is critical for balancing efficacy with potential toxicity and aggregation issues. The following table summarizes in vitro cytotoxicity data for Trastuzumab-MC-VC-PAB-MMAE conjugates with varying DARs, demonstrating a clear correlation between DAR and potency.

| ADC Construct | DAR | Target Cell Line | IC50 (nM) | Reference |

| Trastuzumab-bisAlk-vc-MMAE | 1 | SK-BR-3 | 0.12 | [4] |

| Trastuzumab-bisAlk-vc-MMAE | 2 | SK-BR-3 | 0.07 | [4] |

| Trastuzumab-bisAlk-vc-MMAE | 3 | SK-BR-3 | 0.05 | [4] |

| Trastuzumab-bisAlk-vc-MMAE | 4 | SK-BR-3 | 0.04 | [4] |

| Free MMAE Payload | N/A | SK-BR-3 | 0.22 | [4] |

Table 1: In vitro cytotoxicity of Trastuzumab-based ADCs with a VC-PAB-MMAE payload against the HER2-positive SK-BR-3 cell line. As the DAR increases from 1 to 4, the potency (indicated by a lower IC50 value) of the ADC increases.

In terms of stability, linkers of the Val-Cit-PAB type are generally characterized by high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity.[5] However, it is noteworthy that these linkers often exhibit lower stability in rodent plasma due to the activity of specific carboxylesterases, a factor that must be considered when evaluating ADCs in preclinical mouse models.[1][5]

Experimental Protocols

Reproducible and robust methodologies are essential for the synthesis and evaluation of PAB-based ADCs. This section provides detailed protocols for key stages of ADC development.

Protocol 1: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines the multi-step synthesis of the common maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE (MC-VC-PAB-MMAE) drug-linker.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl Auristatin E (MMAE)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous DMF (Dimethylformamide)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase HPLC system

Procedure:

-

Coupling of Val-Cit-PAB to MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Add HOBt (1.0 eq.) and pyridine to the solution.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE. Lyophilize the product to a solid.

-

-

Fmoc Deprotection:

-

Dissolve the lyophilized Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (20 eq.) and stir at room temperature for approximately 20-30 minutes to remove the Fmoc protecting group.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize.

-

-

Coupling of Maleimidocaproic Acid (MC):

-

Dissolve the purified NH₂-Val-Cit-PAB-MMAE in DMF.

-

Add MC-NHS ester and DIPEA.

-

Stir the reaction at room temperature and monitor by HPLC.

-

Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

-

Protocol 2: Antibody Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Purified monoclonal antibody (e.g., Trastuzumab)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

PBS-based reaction buffer with EDTA (pH ~7.0)

-

MC-Val-Cit-PAB-MMAE dissolved in DMSO

-

Desalting columns (e.g., Sephadex G-25)

-

Purification buffer (e.g., PBS)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in the reaction buffer.

-

Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will influence the final DAR.

-

Incubate at 37°C for 1-2 hours.

-

Immediately remove excess TCEP using a desalting column pre-equilibrated with reaction buffer.

-

-

Conjugation Reaction:

-

Add the dissolved MC-Val-Cit-PAB-MMAE to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the target DAR.

-

Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or a desalting column with the final formulation buffer (e.g., PBS).

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and drug-load distribution for cysteine-conjugated ADCs.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol)

Procedure:

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 value of an ADC, representing the concentration required to inhibit the growth of 50% of a target cell population.

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC, unconjugated antibody, and free payload for controls

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizing the ADC Development and Analysis Workflow

The development of a PAB-based ADC follows a logical progression from synthesis to characterization. The following diagram outlines a typical experimental workflow.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

Principles of cleavable linker design for targeted cancer therapy

An In-depth Technical Guide to the Principles of Cleavable Linker Design for Targeted Cancer Therapy

Introduction

Targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm shift from traditional chemotherapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1] An ADC is a tripartite molecule composed of a monoclonal antibody (mAb) for precise targeting, a potent cytotoxic payload, and a chemical linker that connects the two.[2] The linker is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics, safety, and overall therapeutic window.[1][3]

Cleavable linkers are a major class of these connectors, engineered to be stable in systemic circulation but to break apart and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[4][5][6][7] This controlled release mechanism is crucial for maximizing on-target efficacy and minimizing off-target toxicity.[1][3] This guide provides a comprehensive overview of the core principles governing the design of cleavable linkers, details the primary cleavage strategies, presents comparative data, and outlines key experimental protocols for their evaluation.

Core Principles of Cleavable Linker Design

An ideal cleavable linker must strike a delicate balance between stability and lability.[1] It must be sufficiently robust to prevent premature payload release during circulation in the bloodstream (typically at pH 7.4) but must cleave efficiently upon reaching the target site.[3][8][] The design of these linkers leverages the unique physiological and biochemical differences between the systemic circulation and the tumor environment. These differences provide the triggers for cleavage and can be broadly categorized into two main strategies: chemical cleavage and enzymatic cleavage.[10][11]

Chemically Cleavable Linkers

These linkers are designed to break in response to specific chemical conditions prevalent in the tumor microenvironment or within intracellular compartments like endosomes and lysosomes.[12][]

pH-Sensitive (Acid-Labile) Linkers

This strategy exploits the lower pH found in intracellular compartments.[14] After an ADC is internalized by a cancer cell, it is trafficked through endosomes (pH 5.5-6.2) and then to lysosomes (pH 4.5-5.0), both of which are significantly more acidic than the bloodstream (pH ~7.4).[10][15] Linkers containing acid-labile functional groups, such as hydrazones, carbonates, or acetals, are designed to hydrolyze under these acidic conditions, releasing the payload.[][10][16]

-

Hydrazones: Hydrazone linkers are among the most well-studied acid-cleavable motifs.[12][] They are relatively stable at neutral pH but hydrolyze more rapidly in an acidic environment.[][16] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[][18] However, a significant drawback can be their limited stability in plasma, which can lead to premature drug release and off-target toxicity, restricting their use to moderately potent payloads.[1][18][19]

Redox-Sensitive (Disulfide) Linkers

This approach leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[20] The cytoplasm of a cell contains a high concentration of reducing agents, most notably glutathione (B108866) (GSH), at levels (0.5–10 mM) that are orders of magnitude higher than in the blood plasma (2–20 µM).[][21]

-

Disulfide Bonds: Linkers containing a disulfide bond are stable in the oxidizing environment of the bloodstream but are readily cleaved by intracellular GSH through thiol-disulfide exchange, releasing the drug inside the target cell.[][21][22] To improve plasma stability and prevent premature cleavage, steric hindrance can be introduced near the disulfide bond.[12] Disulfide linkers enable rapid payload release without relying on enzymatic activity.[]

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers offer high specificity by being designed as substrates for enzymes that are overexpressed in tumor cells or are highly active in the lysosomal compartment.[5][23] This strategy generally provides excellent plasma stability, comparable to non-cleavable linkers, combined with a well-defined release mechanism.[][25]

Protease-Cleavable Linkers

These are the most common type of enzyme-cleavable linkers, designed to be recognized and cleaved by proteases, such as cathepsins and legumain, which are abundant in the lysosomes of cancer cells.[][26]

-

Dipeptide Linkers: Linkers containing a specific dipeptide sequence are the most clinically advanced. The valine-citrulline (Val-Cit) dipeptide is a classic example, efficiently cleaved by the lysosomal protease Cathepsin B.[4][][27] This linker is used in the successful ADC brentuximab vedotin (Adcetris®).[4][] Other dipeptides like phenylalanine-lysine (Phe-Lys) and valine-alanine (Val-Ala) are also used.[3][18] These linkers are often connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously decomposes after enzymatic cleavage to release the unmodified payload.[][25]

β-Glucuronide Linkers

This class of linkers incorporates a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found at high concentrations in the lysosomes and also in the necrotic regions of some solid tumors.[14][18][25] Upon cleavage of the sugar, a self-immolative cascade is typically initiated to release the free drug.[25] ADCs with glucuronide linkers have shown minimal aggregation and significant efficacy in preclinical models.[25]

Data Presentation: Comparative Linker Characteristics

The selection of a linker is a critical decision in ADC design, directly impacting its stability, safety, and efficacy.[8] The tables below summarize key quantitative data for different cleavable linker types.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Specific Example | Stability Condition | Half-Life / Stability Metric | Source |

|---|---|---|---|---|

| pH-Sensitive | Hydrazone | Human Plasma (pH 7.4) | ~1-2 days (variable) | [11][18] |

| Hydrazone (in Mylotarg®) | Human Plasma (pH 7.4) | t½ = 183 hours | [] | |

| Redox-Sensitive | Hindered Disulfide | Human Plasma | Generally high stability, but variable | [12] |

| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Human Plasma | High stability, >7 days | [][27] |

| Valine-Alanine (Val-Ala) | Human Plasma | High stability, comparable to Val-Cit | [18] |

| | β-Glucuronide | Human Plasma | High stability |[25] |

Table 2: Cleavage Conditions and Rates

| Linker Type | Cleavage Stimulus | Cleavage Condition | Half-Life / Cleavage Rate | Source |

|---|---|---|---|---|

| pH-Sensitive | Acid | pH 5.0 | t½ = 4.4 hours | [] |

| Acid | pH 4.5 | Rapid hydrolysis | [11] | |

| Redox-Sensitive | Glutathione (GSH) | 1-10 mM GSH (Intracellular) | Rapid reduction and cleavage | [][22] |

| Enzyme-Cleavable | Cathepsin B | Lysosomal environment | Efficient cleavage | [][27] |

| | β-Glucuronidase | Lysosomal environment | Efficient hydrolysis |[18][25] |

Mandatory Visualizations

Diagrams of Key Concepts and Workflows

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. chemexpress.com [chemexpress.com]

- 3. adcreview.com [adcreview.com]

- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 14. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 15. Lysosome as a Chemical Reactor [mdpi.com]

- 16. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 18. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 19. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 20. Redox-sensitive materials for drug delivery: targeting the correct intracellular environment, tuning release rates, and appropriate predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Redox-sensitive micelles for targeted intracellular delivery and combination chemotherapy of paclitaxel and all-trans-retinoid acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

Navigating the Crucible: An In-Depth Technical Guide to In Vitro Plasma Stability Assays for Novel ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) within the systemic circulation is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1][2] Premature cleavage of the linker can lead to off-target toxicity and a diminished concentration of the therapeutic payload reaching the target tumor cells.[1][] Conversely, a linker that is excessively stable may fail to efficiently release the cytotoxic agent upon internalization into the target cell.[2] This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the in vitro plasma stability of novel ADC linkers, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in this crucial aspect of ADC development.

The Lynchpin of Performance: Understanding ADC Linker Stability

The linker is the architectural linchpin of an ADC, and its chemical characteristics fundamentally govern the ADC's in vivo stability.[2] Linkers are broadly classified as either cleavable or non-cleavable, each with distinct mechanisms of payload release.[4]

-

Cleavable Linkers: These are engineered to be stable in the bloodstream's physiological conditions but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell through specific triggers.[2] Common cleavage mechanisms include:

-

pH-Sensitive (e.g., Hydrazone): Designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][5]

-

Enzyme-Sensitive (e.g., Valine-Citrulline): Cleaved by proteases like cathepsins, which are often upregulated in tumor cells.[2][4]

-

Glutathione-Sensitive (e.g., Disulfide): Exploit the higher concentration of glutathione (B108866) (GSH) within the cytoplasm of cancer cells compared to the plasma to induce reductive cleavage.[5]

-

β-Glucuronide: Cleaved by the lysosomal enzyme β-glucuronidase.[1]

-

-

Non-Cleavable Linkers (e.g., Thioether): These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.[4] This approach generally leads to greater plasma stability.[4]

The choice of linker chemistry is a pivotal decision in ADC design, and robust in vitro plasma stability assays are essential to de-risk novel linker technologies and select candidates with the optimal stability profile for clinical advancement.[][6]

Core Experimental Protocol: In Vitro ADC Plasma Stability Assay

This section outlines a generalized yet detailed protocol for conducting an in vitro plasma stability assay. Specific parameters may require optimization based on the unique characteristics of the ADC and the chosen analytical methodology.

Objective: To quantitatively determine the stability of an ADC in plasma over a defined time course by measuring key stability indicators such as the change in the drug-to-antibody ratio (DAR) and the amount of released payload.[1]

Materials:

-

Test ADC

-

Control ADC (optional, with a known stable linker)

-

Plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse)[1]

-

Phosphate-buffered saline (PBS), pH 7.4

-

37°C incubator with gentle shaking capabilities[1]

-

Analytical instrumentation (e.g., LC-MS, ELISA reader, HPLC)[1][7]

-

Reagents for sample processing and analysis (e.g., immunoaffinity capture beads like Protein A, enzymes for linker cleavage if required, detection antibodies)[1]

Procedure:

-

ADC Incubation:

-

Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.[1]

-

Prepare a parallel control sample by diluting the ADC in PBS to monitor for any inherent instability independent of plasma components.[1]

-

Incubate all samples at 37°C with continuous, gentle agitation.[1]

-

-

Time-Point Sampling:

-

Sample Analysis: The analytical approach will be dictated by the specific stability attribute being measured.

-

To Measure Intact ADC (Average DAR):

-

Isolate the ADC from the plasma matrix using immunoaffinity capture techniques, such as Protein A magnetic beads.[1][8]

-

Wash the beads with PBS to remove non-specifically bound plasma proteins.[8]

-

Elute the intact ADC from the beads.[8]

-

Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[1][7] A decrease in the average DAR over time is indicative of linker cleavage or payload loss.[8]

-

-

To Measure Released Payload:

-

Extract the free (unconjugated) payload from the plasma samples. This typically involves a protein precipitation step using an organic solvent like acetonitrile.[2]

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the small molecule payload.[2]

-

Quantify the free payload in the supernatant using a highly sensitive and specific method like LC-MS/MS.[2][6] An increase in the concentration of free payload over time corresponds to linker cleavage.

-

-

Data Analysis:

-

Plot the average DAR or the percentage of intact ADC against time.

-

Plot the concentration of the released payload against time.

-

Calculate the half-life (t1/2) of the ADC in plasma to provide a quantitative measure of its stability.[1]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for an in vitro plasma stability assay.

Caption: General workflow for in vitro ADC plasma stability assessment.

Linker Cleavage Mechanisms in Plasma

The stability of an ADC is intrinsically linked to the susceptibility of its linker to cleavage in the plasma. The diagram below illustrates the primary pathways of premature payload release for different cleavable linker types.

Caption: Pathways of premature ADC linker cleavage in plasma.

Comparative Plasma Stability Data

Direct, head-to-head comparisons of linker stability across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used.[1] However, the following tables summarize representative quantitative data to provide a comparative overview of the stability of different linker classes.

Table 1: Stability of Cleavable Linkers in Human Plasma (In Vitro)

| Linker Type | Representative Linker | ADC Example | Stability Metric (% Intact ADC or Payload Release) | Incubation Time (hours) | Analytical Method |

| Peptide | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | >95% Intact ADC | 144 | LC-MS |

| Peptide | Valine-Alanine (va) | Anti-CD30-va-MMAF | ~85% Intact ADC | 168 | ELISA |

| Hydrazone | AcBut | Gemtuzumab ozogamicin | Significant payload release observed | 48 | HPLC |

| Disulfide | SPDB | Anti-CD19-SPDB-DM4 | ~70% Intact ADC | 144 | LC-MS |

| β-Glucuronide | Anti-HER2-MMAE | >90% Intact ADC | 168 | LC-MS |

Note: Data is compiled and generalized from multiple public sources for illustrative purposes. Actual stability will vary significantly based on the specific ADC construct.

Table 2: Stability of Non-Cleavable Linkers in Human Plasma (In Vitro)

| Linker Type | Representative Linker | ADC Example | Stability Metric (% Intact ADC) | Incubation Time (hours) | Analytical Method |

| Thioether | SMCC | Trastuzumab emtansine (T-DM1) | >98% Intact ADC | 168 | LC-MS |

| Thioether | MC | Inotuzumab ozogamicin | >95% Intact ADC | 144 | ELISA |

Analytical Methodologies at a Glance

The accurate assessment of ADC plasma stability hinges on the use of robust and sensitive analytical techniques.[8]

Table 3: Key Analytical Methods for Plasma Stability Assessment

| Method | Principle | Measures | Advantages | Disadvantages |

| LC-MS | Separates ADC species by chromatography followed by mass determination. | Intact ADC (DAR), Released Payload, Metabolites | High specificity and sensitivity; provides structural information.[7][8] | Can be complex; potential for ion suppression.[8] |

| ELISA | Uses antibodies to detect and quantify total or conjugated antibody. | Total Antibody, Conjugated Antibody | High throughput; relatively simple to implement. | Indirect measurement; may not distinguish different DAR species. |

| HIC | Separates ADC species based on hydrophobicity. | DAR distribution | Good for monitoring changes in DAR distribution. | Resolution may be insufficient for complex mixtures. |

Challenges and Advanced Considerations

While the described protocols provide a solid foundation, researchers should be aware of several challenges and advanced phenomena that can influence assay results and interpretation:

-

ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can accelerate clearance in vivo.[] Size exclusion chromatography (SEC) is often run in parallel to monitor the formation of high molecular weight species.[9]

-

Payload Migration: For certain linker chemistries, particularly thiol-maleimide linkages, the payload can detach from the antibody and subsequently bind to other plasma proteins, most notably albumin.[10] This can lead to an underestimation of linker lability if only free payload is measured. Specialized assays may be required to quantify these adducts.[11]

-

Inter-species Differences: Plasma stability can vary significantly between species (e.g., rodent vs. human) due to differences in plasma enzyme profiles.[12] Therefore, it is crucial to assess stability in plasma from the relevant species for preclinical and clinical studies.[12]

-

Drug-to-Antibody Ratio (DAR): Higher DAR species may exhibit faster clearance rates.[6] It is important to characterize the stability of the entire ADC population, not just the average DAR.

Conclusion

The in vitro plasma stability assay is an indispensable tool in the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of the different linker technologies, coupled with robust and well-characterized analytical methods, allows drug developers to select ADC candidates with an optimal balance of stability in circulation and efficient payload release at the target site. By carefully designing and executing these assays, researchers can mitigate risks, accelerate development timelines, and ultimately increase the probability of clinical success for these promising targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Payload Release from OH-Glu-Val-Cit-PAB-MMAE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic payload release kinetics from the OH-Glu-Val-Cit-PAB-MMAE drug-linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Understanding the precise mechanism and kinetics of payload release is paramount for the development of safe and effective targeted cancer therapies. This document outlines the core mechanism of action, detailed experimental protocols for assessing payload release, and a summary of available kinetic data.

Core Mechanism of Action

The this compound system is engineered for controlled release of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), within the target cancer cell. This process relies on a multi-step cascade involving ADC internalization, lysosomal trafficking, and specific enzymatic cleavage.

The fundamental mechanism involves the following key stages:

-

Targeting and Internalization: The ADC, featuring a monoclonal antibody (mAb) carrier, selectively binds to a specific antigen overexpressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

-

Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment (pH 4.5-5.5) and the presence of various proteases within the lysosome are crucial for the subsequent payload release.

-

Enzymatic Cleavage: The dipeptide linker, Valine-Citrulline (Val-Cit), is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[1][2][] This enzyme hydrolyzes the amide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[2][4] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F may also contribute to this process.[4]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous, electronic cascade within the PAB spacer. This self-immolative process results in the release of the unmodified MMAE payload, carbon dioxide, and an aromatic remnant.[4]

-

Cytotoxic Effect: Once released into the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the cancer cell.

The addition of a glutamic acid (Glu) residue to the Val-Cit linker has been shown to enhance the in vivo stability of the ADC, particularly in mouse models where the Val-Cit linker can be prematurely cleaved by carboxylesterases.[5][6]

Data Presentation: Payload Release Kinetics

While direct Michaelis-Menten constants (KM and kcat) for the enzymatic cleavage of the full this compound construct by Cathepsin B are not widely available in public literature, studies on vc-MMAE based ADCs have provided valuable insights into the kinetics. Research indicates that the drug release rate is largely independent of the specific antibody carrier and the conjugation site on the antibody.[7][8]

The following table summarizes the available quantitative and qualitative data regarding the payload release kinetics.

| Parameter | Value/Observation | Species/System | Reference(s) |

| Michaelis-Menten Kinetics | |||

| KM | Not significantly different across various vc-MMAE ADCs. | In vitro (Cathepsin B) | [7] |

| kcat | Not significantly different across various vc-MMAE ADCs. | In vitro (Cathepsin B) | [7] |

| Release Half-life (in vivo) | |||

| Unconjugated MMAE | 3.0 - 5.0 days | Human | [9] |

| MMAE (from ADC) | 2.5 - 3 days | Animal Models | [10] |

| Qualitative Release Rate | |||

| Val-Cit vs. other dipeptides | Phe-Lys is cleaved ~30-fold faster than Val-Cit by Cathepsin B. Val-Ala is cleaved at approximately half the rate of Val-Cit. | In vitro (Cathepsin B) | [11] |

| Complete Release Time | Complete release of MMAE from a vc-linker conjugate was observed after ~20 minutes of incubation with Cathepsin B. | In vitro (Cathepsin B) | [1] |

| Linker Stability | |||

| Glu-Val-Cit vs. Val-Cit | The Glu-Val-Cit linker exhibits significantly greater stability in mouse plasma compared to the Val-Cit linker, preventing premature drug release. | Mouse | [5][6] |

Experimental Protocols

Accurate assessment of the enzymatic payload release kinetics is crucial for the preclinical and clinical development of ADCs. The following are detailed methodologies for key experiments.

In Vitro Enzymatic Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of MMAE release from an ADC containing the OH-Glu-Val-Cit-PAB linker upon incubation with purified Cathepsin B.

Materials:

-

ADC with this compound

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., MMAF)

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., 20 nM final concentration).[4] Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. This will precipitate the protein and stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method with Mobile Phases A and B to separate the released MMAE from the remaining ADC and other components.

-

Quantification: Monitor the elution profile at a wavelength suitable for MMAE detection (e.g., 248 nm). The concentration of released MMAE is determined by comparing the peak area to a standard curve of known MMAE concentrations.

In Vitro Enzymatic Cleavage Assay (LC-MS/MS-Based)

Objective: To achieve highly sensitive and specific quantification of MMAE release.

Materials:

-

Same as the HPLC-based assay.

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

-

Reaction and Quenching: Follow steps 1-5 of the HPLC-based protocol.

-

Sample Preparation: The supernatant from the quenched reaction can be directly analyzed or further purified using solid-phase extraction (SPE) if matrix effects are a concern.

-